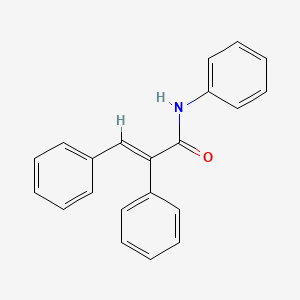

N,2,3-triphenylacrylamide

Description

N,2,3-Triphenylacrylamide is an acrylamide derivative featuring three phenyl substituents: one on the nitrogen atom and two on the α- and β-positions of the acrylamide backbone. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, material science, and pharmaceuticals.

Properties

Molecular Formula |

C21H17NO |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(E)-N,2,3-triphenylprop-2-enamide |

InChI |

InChI=1S/C21H17NO/c23-21(22-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H,(H,22,23)/b20-16+ |

InChI Key |

LRWGRVABKCHCSI-CAPFRKAQSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2-Phenylethyl)cinnamamide (C₁₈H₁₇NO)

- Structure : Combines a phenethyl group (attached to nitrogen) and a cinnamoyl moiety (α,β-unsaturated carbonyl) .

- Molecular Weight : 263.13 g/mol.

- Key Features : The conjugated double bond in the cinnamoyl group enhances UV absorption, while the phenethyl group contributes to lipophilicity.

- Applications : Similar acrylamides are studied for antimicrobial or antioxidant activities due to aromatic-electronic interactions .

N1-[4-Phenyl-5-(Trifluoromethyl)-3-Thienyl]-2,3,3-Trichloroacrylamide

- Structure : Features a trichloroacrylamide core with a thienyl ring and trifluoromethyl (CF₃) group .

- The thienyl moiety may improve solubility in polar solvents.

- Applications : Such halogenated acrylamides are explored as intermediates in agrochemicals or conductive polymers .

3-Chloro-N-Phenyl-Phthalimide

- Structure : A phthalimide derivative with a chloro substituent and phenyl group .

- Molecular Weight: ~257.67 g/mol (C₁₄H₈ClNO₂).

- Key Features: The rigid phthalimide core and chloro group facilitate use as a monomer in high-performance polyimides.

- Applications : Valued in polymer synthesis for thermal stability and mechanical strength .

N-Benzoyltyramine (C₁₅H₁₅NO₂)

- Structure : Combines a benzamide group with a tyramine (phenethylamine) backbone .

- Molecular Weight : 241.11 g/mol.

- Key Features : The hydroxyl group on the tyramine moiety enables hydrogen bonding, influencing biological activity.

- Applications : Analogous compounds exhibit neuroprotective or anti-inflammatory effects .

Structural and Functional Analysis

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance reactivity but reduce solubility, while phenyl groups improve thermal stability and π-π stacking .

- Material Design : Rigid cores (e.g., phthalimide) are prioritized for high-temperature polymers, whereas conjugated acrylamides suit optoelectronic materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.